GJ103
Overview
Description
GJ103: is a read-through compound that has the potential to induce read-through of premature stop codons. Essentially, it allows translation machinery to bypass these early termination signals, leading to the production of full-length proteins. This property makes it particularly interesting for research related to genetic disorders caused by nonsense mutations .
Preparation Methods
Synthetic Routes:: Unfortunately, specific synthetic routes for GJ103 are not widely documented in the available literature. it’s essential to note that this compound is a specialized compound, and its synthesis likely involves custom approaches.
Industrial Production Methods:: As of now, there is no established industrial-scale production method for this compound. Researchers interested in its large-scale synthesis would need to explore custom strategies or collaborate with experts in the field.
Chemical Reactions Analysis
Types of Reactions:: GJ103’s chemical behavior primarily revolves around its read-through activity. While detailed reaction mechanisms are scarce, it’s crucial to understand that this compound enables ribosomes to continue translation beyond premature stop codons.
Common Reagents and Conditions:: The specific reagents and conditions for this compound-mediated read-through are not widely reported. researchers typically work with cell-based assays or in vitro systems to evaluate its effects.
Major Products:: The primary product of this compound-mediated read-through is the full-length protein encoded by the mutated gene. By allowing translation to proceed past premature stop signals, this compound contributes to restoring functional protein expression.
Scientific Research Applications
GJ103 finds applications across various scientific domains:
Genetics and Molecular Biology: Researchers use this compound to study nonsense mutations and their impact on protein synthesis.
Drug Development: It serves as a tool compound for investigating potential therapies for genetic disorders caused by premature stop codons.
Biomedical Research: this compound aids in understanding disease mechanisms and identifying potential therapeutic targets.
Mechanism of Action
Molecular Targets:: GJ103’s primary target is the ribosomal machinery responsible for protein synthesis. By promoting read-through, it counteracts the premature termination of translation.
Pathways Involved:: The primary pathway involves ribosomal recognition of premature stop codons and subsequent read-through facilitated by this compound. Further research is needed to elucidate additional pathways influenced by this compound.
Comparison with Similar Compounds
While GJ103 is unique in its read-through activity, it shares similarities with other read-through compounds like GJ072. These compounds collectively contribute to advancing our understanding of translational fidelity and protein expression.
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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